19-Hydroxyprogesterone

mPR nPR Receptor Selectivity

19-Hydroxyprogesterone (LS-01) is an essential tool compound for researchers studying membrane progesterone receptor (mPR) signaling. Its defining structural feature—a 19-hydroxyl group on the steroid backbone—confers near-exclusive selectivity for mPRs over nuclear progesterone receptors (nPRs). This eliminates the confounding genomic activation seen with non-selective progestins like progesterone. Sourced for use in nPR-positive models and nPR-negative lines such as BxPC3, it enables clean dissection of MAPK (JNK, p38)-mediated pathways, apoptosis, and proliferation assays. Procure with confidence for mPR-focused screening and validation workflows.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 596-63-4
Cat. No. B1210570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxyprogesterone
CAS596-63-4
Synonyms19-hydroxyprogesterone
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C
InChIInChI=1S/C21H30O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17+,18-,19-,20+,21+/m0/s1
InChIKeyFIHWBGCIKMXLBI-NXMWLWCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Hydroxyprogesterone (CAS 596-63-4) – A Selective Membrane Progesterone Receptor (mPR) Ligand for Targeted Research


19-Hydroxyprogesterone (19-hydroxypregn-4-en-20-one; LS-01) is a C21 steroid hormone and a derivative of progesterone distinguished by an additional 19-hydroxyl group and a retained 3-keto moiety . It functions as a selective ligand for membrane progesterone receptors (mPRs), a property that differentiates it from classical progestins which primarily target nuclear progesterone receptors (nPRs) [1]. This compound serves as a critical tool compound for dissecting mPR-mediated signal transduction pathways, which are distinct from genomic nPR signaling.

The Critical Role of 19-Hydroxyprogesterone's mPR Selectivity in Experimental Consistency


Substituting 19-Hydroxyprogesterone with other progestins (e.g., progesterone or 17-hydroxyprogesterone) in research settings is problematic due to its unique receptor selectivity profile. Unlike progesterone, which exhibits high affinity for both nuclear (nPRs) and membrane progesterone receptors (mPRs), 19-Hydroxyprogesterone and its analogs demonstrate almost no affinity for nPRs [1]. This functional divergence means that using a non-selective agonist would activate both genomic and non-genomic pathways simultaneously, confounding the interpretation of results in studies designed to isolate mPR-specific effects. The presence of the 19-hydroxyl group is a key structural determinant for this selectivity, making 19-Hydroxyprogesterone an indispensable tool for experiments requiring exclusive activation of mPR-mediated signaling cascades [1].

Quantitative Differentiation of 19-Hydroxyprogesterone from Progesterone Analogs


Receptor Selectivity: Exclusive mPR Activation vs. Progesterone's Dual Affinity

19-Hydroxyprogesterone (and structurally similar derivatives with a 19-hydroxyl group) exhibits a marked selectivity for membrane progesterone receptors (mPRs) over classical nuclear progesterone receptors (nPRs). In competitive binding assays, all tested compounds with the 19-hydroxyl modification demonstrated almost no affinity for nPRs [1]. This is in stark contrast to the endogenous ligand, progesterone, which binds to and activates both receptor classes. This selectivity profile positions 19-Hydroxyprogesterone as a superior tool for deconvoluting the non-genomic actions of progestins [1].

mPR nPR Receptor Selectivity Signal Transduction

Inhibition of CYP21A2: A Comparative IC50 Profile

19-Hydroxyprogesterone demonstrates inhibitory activity against the steroidogenic enzyme CYP21A2, with a reported IC50 of 7.5 μM in a cell-based assay [1]. This moderate inhibitory potency is distinct from that of progesterone, which serves as the native substrate for CYP21A2 and exhibits a much lower apparent Km of 2.8 μM, indicating a higher affinity for the enzyme's active site [2]. This difference in biochemical interaction suggests that 19-Hydroxyprogesterone may be a less efficient substrate or a weak inhibitor of CYP21A2, a property relevant for studies of adrenal steroidogenesis pathways.

CYP21A2 Enzyme Inhibition Steroidogenesis IC50

Impact on Pancreatic Cancer Cell Viability: A Shared but Selective Mechanism

In BxPC3 human pancreatic adenocarcinoma cells, which express mPRs but not nPRs, both 19-Hydroxyprogesterone (LS-01) and the endogenous ligand progesterone significantly inhibit cell viability (p < 0.05) [1]. The key differentiation lies not in the magnitude of the effect but in the unambiguous mechanism: because 19-Hydroxyprogesterone exclusively targets mPRs, its anti-proliferative effect can be solely attributed to the activation of mPR-mediated signaling (involving JNK and p38 MAPK pathways). The effect of progesterone, in contrast, cannot be deconvoluted in nPR-expressing systems, as it would activate both receptor types. This makes 19-Hydroxyprogesterone the superior probe for isolating mPR-dependent cytotoxic pathways [1].

BxPC3 Cell Viability Cytotoxicity Pancreatic Adenocarcinoma

Physicochemical Properties: Enhanced Polarity vs. Progesterone

The introduction of a hydroxyl group at the C19 position significantly alters the physicochemical profile of 19-Hydroxyprogesterone compared to its parent compound. It has a predicted LogP value of 2.43 , which is substantially lower than progesterone's experimentally determined LogP of 4.04 . This difference indicates that 19-Hydroxyprogesterone is more polar and is predicted to have greater aqueous solubility. This property is a direct consequence of the 19-hydroxyl substitution and can influence its behavior in cell culture and in vivo studies, potentially affecting membrane permeability and partitioning into lipophilic compartments.

LogP Solubility Physicochemical Formulation

Validated Applications of 19-Hydroxyprogesterone for Targeted Research


Dissecting mPR-Mediated Signal Transduction Pathways

19-Hydroxyprogesterone is the compound of choice for studies designed to elucidate the non-genomic signaling cascades initiated by membrane progesterone receptors (mPRs). Its demonstrated lack of affinity for nuclear progesterone receptors (nPRs) ensures that observed effects on kinases such as JNK and p38 MAPK, and downstream gene targets like Ki67 and cyclin D1, are exclusively mPR-dependent [1]. This is essential for experiments in nPR-positive cell lines or tissues where using progesterone would confound results by simultaneously activating genomic pathways.

Functional Studies in nPR-Negative Model Systems

In cellular models that lack nPR expression, such as the BxPC3 pancreatic adenocarcinoma cell line, 19-Hydroxyprogesterone serves as a validated probe to investigate the functional consequences of isolated mPR activation [2]. It has been shown to significantly inhibit cell viability and induce DNA fragmentation in this system, providing a robust and reproducible phenotype for studying mPR's role in proliferation and apoptosis [2].

Development of mPR-Selective Pharmacological Assays

Due to its high selectivity for mPRs over nPRs, 19-Hydroxyprogesterone is an ideal reference agonist for developing and validating cell-based assays intended to screen for novel, selective mPR modulators [3]. Its use as a positive control allows researchers to establish a benchmark for mPR-specific activity and to differentiate it from the broader, dual-receptor activity of non-selective progestins like progesterone.

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